

Technical Support Center: Overcoming Cracking in Thick AlN Film Growth

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Compound of Interest

Compound Name: Aluminum nitride

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This guide provides researchers and scientists with troubleshooting methods and frequently asked questions to address the common issue of film cracking during the heteroepitaxial growth of thick **Aluminum Nitride** (AlN) films.

Frequently Asked Questions (FAQs)

Q1: Why is my thick AlN film cracking?

Cracking in thick AlN films is almost always a result of excessive tensile stress.^{[1][2][3]} This stress primarily originates from two physical mismatches between the AlN film and the substrate (e.g., sapphire or silicon):

- **Lattice Mismatch:** A significant difference in the crystal lattice constants between the AlN film and the substrate causes strain at the very beginning of epitaxial growth.^{[1][4][5]} For instance, the lattice mismatch between AlN and sapphire is a key factor contributing to this initial stress.^[6]
- **Thermal Mismatch:** The difference in the Thermal Expansion Coefficient (TEC) between AlN and the substrate induces substantial stress as the wafer cools down from the high growth temperature to room temperature.^{[1][4][5][7]} During cooldown, the AlN film tends to shrink more than a silicon substrate but less than a sapphire substrate, leading to significant tensile stress that can exceed the material's fracture limit.^[4]

The total accumulated strain energy increases with film thickness.^[5] When this energy surpasses the cleavage energy of the AlN, cracks form to release the strain.^{[4][5]} For AlN on

silicon, this critical thickness is often observed to be around 400-500 nm.[4][5]

Q2: My AlN film cracks upon cooling. What is the primary cause and how can I fix it?

Cracking that occurs specifically during the cooling phase is a strong indicator of stress caused by thermal mismatch.[4][8] The different rates at which the AlN film and the substrate contract generate significant tensile stress.

Solutions:

- **Slow Down the Cooling Rate:** A slow and controlled cooling process can minimize the rapid buildup of thermal stress.[4][9]
- **Substrate Selection:** If possible, choose a substrate with a closer TEC to AlN, such as Silicon Carbide (SiC).[8] While SiC has a much closer TEC match, reducing thermal stress, it is also a more expensive substrate material.[10]
- **Substrate Modification:** Advanced techniques involve thinning or partially evaporating the substrate during growth to alter the mechanical balance of the wafer system.[8]

Q3: How can I manage stress from the beginning of the growth process?

To manage the initial stress caused by lattice mismatch, several techniques focus on creating a compliant or strain-relieving foundation for the main AlN film.

Solutions:

- **Use a Nucleation or Buffer Layer:** Growing a low-temperature (LT) AlN nucleation layer or a buffer layer is a standard method to improve crystal quality and manage strain at the interface.[1][11]
- **Employ an Interlayer:** Introducing one or more intermediate layers between the substrate and the main AlN film can help to absorb and distribute strain.[4][12][13] A low-Al-content AlGa_N interlayer can also be used to manage compressive stress.[14]

- Migration-Enhanced Epitaxy (MEE): For techniques like Plasma-Assisted Molecular Beam Epitaxy (PA MBE), using MEE for the initial nucleation layer can help transition from initial compressive stress to stress-free growth.[\[15\]](#)

Troubleshooting Guide

This section provides specific troubleshooting actions based on observed issues.

Issue 1: Consistent cracking in AlN films thicker than ~500 nm on Silicon.

- Diagnosis: You are likely exceeding the critical thickness where accumulated strain energy from both lattice and thermal mismatches leads to fracture.[\[4\]](#)[\[5\]](#)
- Actionable Solutions:
 - Introduce a Strain-Relief Interlayer: Grow a multi-layer structure, such as an AlN/GaN superlattice, to interrupt strain propagation.
 - Optimize Growth Temperature: Lowering the deposition temperature for thicker films can help manage stress accumulation.[\[4\]](#)
 - Control Film Thickness: If the application allows, keep the film thickness below the critical threshold of approximately 400 nm.[\[4\]](#)[\[5\]](#)

Issue 2: Cracks appear in a web-like or networked pattern across the wafer.

- Diagnosis: This pattern is characteristic of biaxial tensile stress relief.[\[1\]](#) The cracks often form along specific crystallographic planes ($\{10\text{-}10\}$) which are the natural cleavage planes for AlN.[\[1\]](#)
- Actionable Solutions:
 - Grow on Patterned Substrates: Using a nano-patterned sapphire substrate (NPSS) can effectively relax strain by providing trenches that guide and terminate cracks, preventing

them from propagating across the entire film.[9][16][17] This method also helps reduce threading dislocation density.[17]

- Introduce Nano-voids: An advanced technique involves creating high-density nano-voids at the interface, which reduces the contact area and coupling between the substrate and the epitaxial layer, thereby relieving tensile strain.[2] This has been shown to enable crack-free AlN films up to 5.6 μm on sapphire.[2]

Data Presentation: Material Properties

Summarized below are key physical constants for AlN and common substrates. The mismatch in these properties is the fundamental origin of stress.

Table 1: Lattice Constants of Common Materials.

Material	Crystal Structure	a-axis (Å)	c-axis (Å)	Source
AlN	Wurtzite	3.112	4.982	[18]
GaN	Wurtzite	3.188	5.185	[18]
Sapphire (Al_2O_3)	Rhombohedral	4.758	12.991	[18]
Silicon (Si)	Diamond Cubic	5.431	N/A	[18]

| Silicon Carbide (6H-SiC) | Hexagonal | 3.081 | 15.117 |[18] |

Table 2: Mean Thermal Expansion Coefficients (TEC).

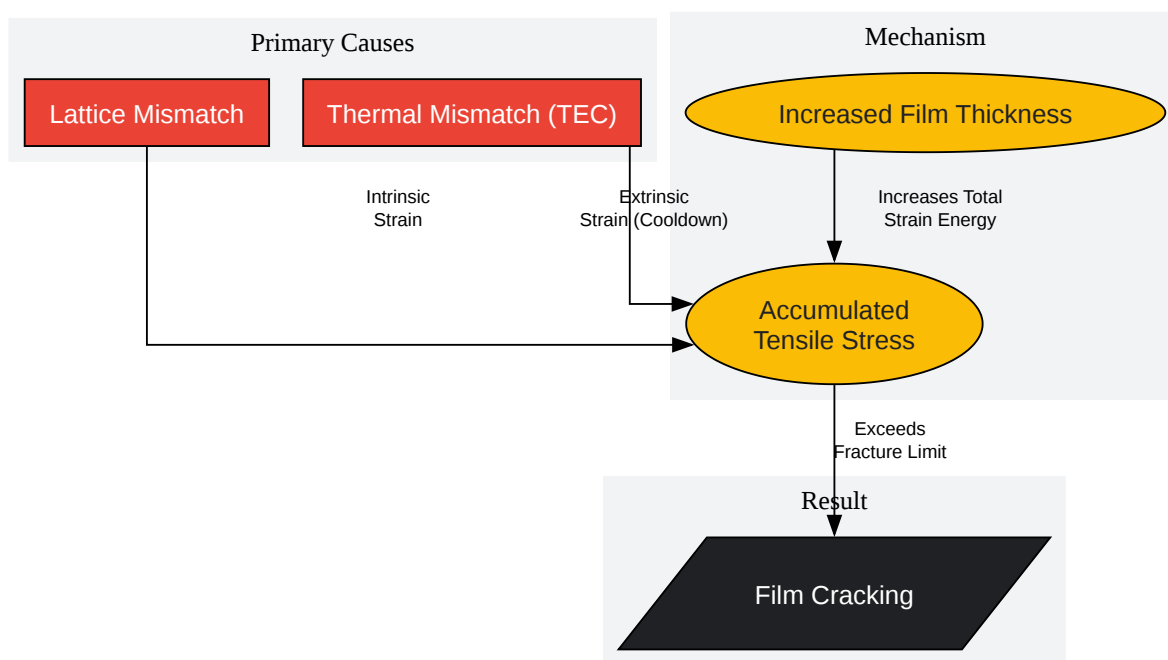
Material	TEC ($10^{-6}/^{\circ}\text{C}$ or $10^{-6}/\text{K}$)	Temperature Range ($^{\circ}\text{C}$)	Source
AlN (a-axis)	5.3	20–800	[7][19]
AlN (c-axis)	4.2	20–800	[7][19][20]
Sapphire (a-axis)	7.3	20–800	[7][19]
Sapphire (c-axis)	8.1	20–800	[7][19]
Silicon (Si)	3.6	20–800	[7][19]

| Silicon Carbide (SiC) | 3.8 | ~25 |[18] |

Visualizations and Workflows

Root Cause Analysis of AlN Film Cracking

The following diagram illustrates the primary factors leading to tensile stress and subsequent cracking in thick AlN films.

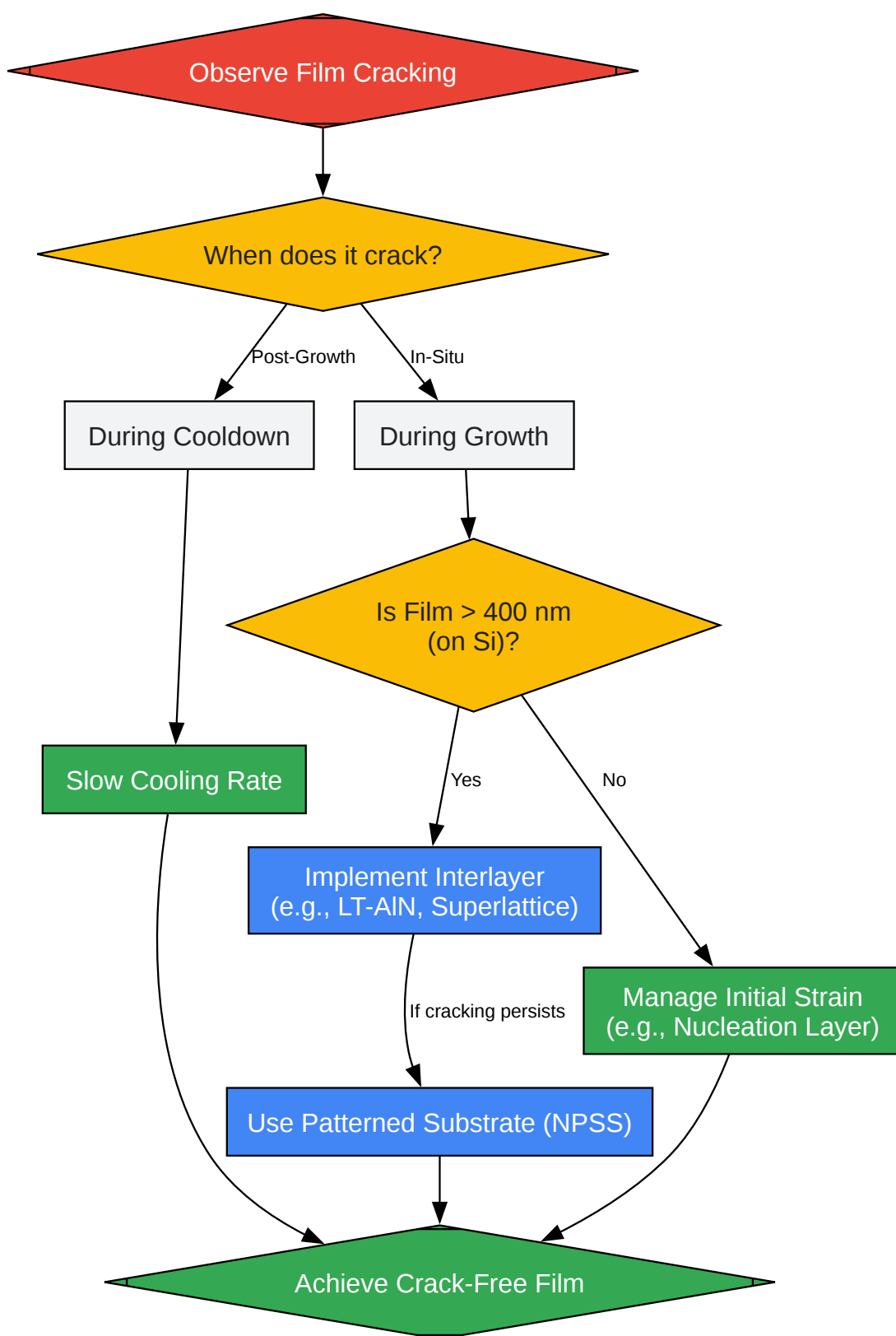


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Diagram 1: Root causes of tensile stress leading to film cracking.

Troubleshooting Workflow for Cracked AlN Films

This workflow provides a logical sequence of steps for diagnosing and addressing film cracking.



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